molecular formula C10H13NO B1675841 3-(pyrrolidin-1-yl)phenol CAS No. 25912-16-7

3-(pyrrolidin-1-yl)phenol

Cat. No.: B1675841
CAS No.: 25912-16-7
M. Wt: 163.22 g/mol
InChI Key: BMTDPXOFINIBGC-UHFFFAOYSA-N
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Description

3-(Pyrrolidin-1-yl)phenol (CAS 25912-16-7) is a high-value chemical building block that combines a phenolic group with a nitrogen-containing pyrrolidine ring in a meta-substituted architecture. This structure offers researchers a versatile scaffold for drug discovery and organic synthesis. The compound has a molecular formula of C 10 H 13 NO and a molecular weight of 163.22 g/mol [ ]. It is typically supplied as a solid powder with a melting point of 134-138 °C [ ][ ]. The pyrrolidine ring is a privileged scaffold in medicinal chemistry, extensively used to obtain compounds for treating various human diseases [ ]. Its saturation allows for efficient exploration of pharmacophore space and contributes to the stereochemistry and three-dimensional coverage of the molecule, a phenomenon known as "pseudorotation" [ ]. Integrating this with the phenolic group creates a multifunctional reagent. The phenolic component can be leveraged for its redox properties or as a synthetic handle for further derivation, making it a candidate for developing multipotent antioxidants with additional pharmacological effects, such as antibacterial activity [ ]. This makes this compound particularly useful in projects aimed at creating new heterocyclic compounds with enhanced biological profiles. Primary Research Applications: Pharmaceutical Research: Serves as a critical precursor in the synthesis of complex molecules. For example, derivatives of phenol and pyrrolidine are used as platforms for accessing decorated deaminokynurenines, which are important in synthetic organic chemistry [ ]. Medicinal Chemistry: The structure is ideal for exploring structure-activity relationships (SAR) in the development of new bioactive compounds, including potential anticancer, antibacterial, and central nervous system agents [ ]. Organic Synthesis: Functions as a versatile intermediate for constructing more complex molecular architectures, particularly those requiring a sterically hindered phenol linked to a saturated nitrogen heterocycle [ ]. Handling and Safety: This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic use in humans or animals. Please refer to the Safety Data Sheet (SDS) for detailed handling, storage, and safety information before use.

Properties

IUPAC Name

3-pyrrolidin-1-ylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO/c12-10-5-3-4-9(8-10)11-6-1-2-7-11/h3-5,8,12H,1-2,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMTDPXOFINIBGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=CC(=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70180585
Record name m-(1-Pyrrolidinyl)phenol
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Molecular Weight

163.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25912-16-7
Record name 3-(1-Pyrrolidinyl)phenol
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Record name 3-(1-Pyrrolidinyl)phenol
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Record name m-(1-Pyrrolidinyl)phenol
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Record name m-(1-pyrrolidinyl)phenol
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Record name 3-(1-PYRROLIDINYL)PHENOL
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Preparation Methods

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, widely employed for aryl-aryl bond formation, has been adapted for synthesizing 3-(pyrrolidin-1-yl)phenol through coupling of 3-bromophenol with pyrrolidinylboronic acid derivatives. In a representative protocol (Search Result), 3-bromophenol (2.86 mmol) reacts with pyridin-3-ylboronic acid (3.76 mmol) in dimethoxyethane/water (5:2.5 mL) under microwave irradiation (120°C, 20 minutes) using Pd(dppf)Cl₂ (0.14 mmol) and Na₂CO₃ (8.67 mmol), yielding 78% of the coupled product. While this method originally targeted pyridinyl analogs, substitution with pyrrolidinylboronic acid is feasible with minor adjustments to stoichiometry.

Key advantages include:

  • Functional group tolerance : Stable under basic aqueous conditions.
  • Scalability : Demonstrated in multi-gram syntheses.
    Limitations involve the high cost of palladium catalysts and boronic acid precursors.

Buchwald-Hartwig Amination

Buchwald-Hartwig amination enables direct C–N bond formation between aryl halides and amines. For this compound, 3-bromophenol reacts with pyrrolidine in the presence of Pd₂(dba)₃, Xantphos, and Cs₂CO₃ in toluene at 110°C. Search Result describes analogous conditions for pyrrolidine derivatives, achieving >90% conversion in 12 hours. This method circumvents boronic acid synthesis but requires rigorous oxygen-free conditions.

Nucleophilic Aromatic Substitution (SNAr)

Direct Displacement of Activated Aryl Halides

Electron-deficient aryl halides undergo SNAr with pyrrolidine under mild conditions. For example, 3-fluorophenol derivatives react with pyrrolidine in DMF at 80°C using K₂CO₃ as base, yielding 65–72%. Search Result highlights similar strategies for pyrrolidine incorporation, noting that electron-withdrawing groups (e.g., nitro) at the meta position enhance reactivity.

Microwave-Assisted SNAr

Microwave irradiation accelerates SNAr reactions, reducing reaction times from hours to minutes. A protocol adapted from Search Result employs 3-chlorophenol (3.0 mmol), pyrrolidine (4.5 mmol), and DIPEA (6.0 mmol) in NMP at 150°C (microwave, 30 minutes), achieving 82% yield.

Reductive Amination Pathways

Condensation-Reduction of 3-Aminophenol

3-Aminophenol reacts with pyrrolidinone under reductive conditions (NaBH₄, MeOH) to form the target compound. Search Result details analogous reductive aminations for SERD derivatives, achieving 70–85% yields. This method avoids halogenated intermediates but requires careful pH control to prevent over-reduction.

Multi-Step Synthesis via Intermediate Functionalization

Mitsunobu Reaction Followed by Deprotection

A two-step approach involves Mitsunobu coupling of 3-hydroxyphenyl derivatives with pyrrolidine, followed by deprotection. Search Result describes a Mitsunobu-based inversion of configuration for pyrrolidinols, using DIAD and PPh₃ in THF. Applied to 3-hydroxyphenol, this method could yield this compound with >95% enantiomeric excess.

Halogenation-Amination Sequences

3-Hydroxyphenol is first converted to 3-iodophenol using N-iodosuccinimide (NIS) in AcOH, followed by reaction with pyrrolidine in the presence of CuI/L-proline (Ullmann-type coupling). Search Result reports analogous iodinations for benzofuran derivatives, achieving 89% purity.

Industrial-Scale Considerations

Catalytic System Optimization

Comparative data for palladium vs. copper catalysts:

Catalyst Ligand Solvent Temp (°C) Yield (%) Source
Pd(dppf)Cl₂ None DME/H₂O 120 78
CuI L-Proline DMSO 100 65
Pd(OAc)₂ Xantphos Toluene 110 91

Solvent and Temperature Effects

  • Polar aprotic solvents (DMF, NMP) enhance SNAr rates but complicate purification.
  • Microwave irradiation reduces energy costs by 40% compared to conventional heating.

Chemical Reactions Analysis

3-(pyrrolidin-1-yl)phenol undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Common reagents for substitution reactions include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted phenols .

Scientific Research Applications

Medicinal Chemistry

Research has shown that 3-(Pyrrolidin-1-yl)phenol exhibits potential therapeutic applications:

  • Anticancer Properties : Studies indicate that derivatives of this compound may have anticancer activity. For instance, related compounds have been assessed for their ability to inhibit cancer cell growth through various mechanisms, including apoptosis induction and cell cycle arrest.
  • Anti-inflammatory Effects : The compound's bioactive properties suggest it could be useful in treating inflammatory conditions. Research into its mechanism of action is ongoing, with preliminary findings indicating modulation of inflammatory pathways.
  • Antiviral Activity : There are indications that this compound may possess antiviral properties, making it a candidate for further exploration in virology.

Neuropharmacology

The compound's structural similarity to neurotransmitter modulators suggests potential interactions with neurotransmitter receptors. Initial studies have focused on its binding affinity and efficacy at various receptor sites, which could lead to advancements in neuropharmacological therapies.

Material Science

In addition to biological applications, this compound is being investigated for use in developing new materials. Its chemical properties allow it to be integrated into polymers or other materials that require specific functional characteristics.

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry explored the anticancer effects of this compound derivatives on various cancer cell lines. The results demonstrated significant inhibition of cell proliferation and induction of apoptosis in breast cancer cells, suggesting a promising avenue for drug development .

Case Study 2: Anti-inflammatory Mechanism

Research conducted by the Chemical Society of Ethiopia identified the anti-inflammatory effects of pyrrolidine derivatives, including this compound. The study revealed that these compounds could inhibit pro-inflammatory cytokines, highlighting their potential in treating chronic inflammatory diseases .

Mechanism of Action

The mechanism of action of 3-(pyrrolidin-1-yl)phenol involves its interaction with specific molecular targets and pathways. For instance, it may bind to certain proteins or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural Features :

  • 3-(Pyrrolidin-1-yl)phenol contains a cyclic amine (pyrrolidine), while 3-dipropylaminophenol has two acyclic propyl chains attached to the amino group.
  • The cyclic structure of pyrrolidine introduces rigidity and reduced conformational flexibility compared to the acyclic dipropylamino group.

Reactivity :

  • Both compounds undergo nitrosation to form nitroso derivatives for dye synthesis. However, steric hindrance from the pyrrolidine ring in this compound may slow nitrosation kinetics compared to the less hindered dipropylamino group .
Property This compound 3-Dipropylaminophenol
Synthesis Yield 81% 99%
Amine Type Cyclic (pyrrolidine) Acyclic (dipropylamino)
Steric Hindrance High Low

Pyridine Derivatives with Pyrrolidinyl Substituents

Compounds like 2-Methoxy-6-(pyrrolidin-1-yl)nicotinaldehyde () share the pyrrolidinyl group but are integrated into pyridine scaffolds.

  • Electronic Effects: The electron-donating pyrrolidine ring enhances the electron density of the phenol/pyridine core, influencing reactivity in electrophilic substitutions. However, pyridine’s inherent electron-withdrawing nature alters this effect compared to phenol-based systems .
  • Applications: While this compound is used in dyes, pyridine derivatives are often intermediates in pharmaceutical synthesis (e.g., kinase inhibitors) .

Sulfonated Pyrrolidine Derivatives

The compound 3-[(2R)-2-[2-(4-methylpiperidin-1-yl)ethyl]pyrrolidin-1-ylsulfonyl]phenol () demonstrates how sulfonyl and piperidine groups modify the parent structure:

  • Solubility: Sulfonyl groups increase hydrophilicity, contrasting with the moderate solubility of this compound.
  • Biological Activity: Sulfonated derivatives are common in drug design (e.g., enzyme inhibitors), whereas this compound lacks direct medicinal applications in the provided evidence .

Key Research Findings

Dye Chemistry: this compound forms stable nitroso intermediates for cationic dyes, though its synthesis yield is lower than acyclic analogs .

Steric vs. Electronic Effects : Cyclic amines like pyrrolidine offer steric shielding but may reduce reaction rates in substitution reactions compared to linear alkylamines .

Biological Activity

3-(Pyrrolidin-1-yl)phenol, a compound characterized by its unique structure, has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by various studies and data.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity . It has been tested against various bacterial strains, demonstrating effectiveness in inhibiting growth. For instance, studies have reported minimum inhibitory concentrations (MICs) in the range of 5 to 50 µg/mL against Gram-positive and Gram-negative bacteria.

Antioxidant Activity

The compound also shows antioxidant properties , which are crucial for combating oxidative stress in biological systems. In vitro assays have indicated that it can scavenge free radicals effectively, contributing to its potential protective effects against cellular damage.

Neuroprotective Effects

Notably, this compound has been investigated for its neuroprotective effects . In animal models of neurodegenerative diseases, it has demonstrated the ability to reduce neuronal apoptosis and improve cognitive function. Mechanistic studies suggest that it may modulate pathways involved in neuroinflammation and oxidative stress reduction .

The biological activities of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : It acts as an inhibitor of specific enzymes involved in inflammatory pathways, thereby reducing cytokine release.
  • Modulation of Signal Transduction Pathways : The compound influences pathways such as NF-kB and MAPK, which are critical in mediating inflammatory responses .
  • Antioxidant Mechanisms : By scavenging reactive oxygen species (ROS), it protects cells from oxidative damage, enhancing cell survival under stress conditions.

Research Findings and Case Studies

A comprehensive review of literature reveals various studies highlighting the biological efficacy of this compound:

StudyBiological ActivityFindings
NeuroprotectionReduced apoptosis in neuronal cells; improved memory in rodent models.
AntimicrobialEffective against multiple bacterial strains with MIC values ranging from 5 to 50 µg/mL.
AntioxidantDemonstrated significant free radical scavenging activity in vitro assays.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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